![molecular formula C30H24N2O6 B5160761 4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid](/img/structure/B5160761.png)
4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid
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Overview
Description
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its biphenyl core, which is substituted with two methylbenzoyl groups and two carboxylic acid groups.
Preparation Methods
The synthesis of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with biphenyl and 2-methylbenzoic acid.
Reaction Conditions: The biphenyl is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Coupling Reaction: The amino groups are then coupled with 2-methylbenzoic acid under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks (MOFs), which have applications in electronics, optics, and catalysis
Mechanism of Action
The mechanism of action of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid can be compared with other similar compounds, such as:
4,4’-Biphenyldicarboxylic Acid: This compound has a similar biphenyl core but lacks the methylbenzoyl groups, making it less complex.
2-Amino-4,4’-Biphenyldicarboxylic Acid: This compound has amino groups instead of methylbenzoyl groups, leading to different chemical properties and applications
The uniqueness of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[3-carboxy-4-[(2-methylbenzoyl)amino]phenyl]-2-[(2-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6/c1-17-7-3-5-9-21(17)27(33)31-25-13-11-19(15-23(25)29(35)36)20-12-14-26(24(16-20)30(37)38)32-28(34)22-10-6-4-8-18(22)2/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFYICGVSUMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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